N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide
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Description
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H23FN4O and its molecular weight is 378.451. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
One study focused on synthesizing and characterizing pyrazole-acetamide derivatives, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes were analyzed for their structure through various spectroscopic methods and X-ray crystallography. The study found that these complexes form through coordination involving amide O and pyrazole N atoms, leading to specific geometric configurations. Furthermore, these complexes exhibited significant antioxidant activity, suggesting potential applications in medicinal chemistry and materials science (Chkirate et al., 2019).
Structural Analysis and Molecular Interactions
Another research area involves the synthesis of related compounds for structural analysis, focusing on understanding the interactions at the molecular level. Studies include the examination of hydrogen bonding in the self-assembly process, contributing to the field of supramolecular chemistry and materials science. These insights can inform the design of new materials with tailored properties for specific applications (Chkirate et al., 2019).
Potential Medicinal Applications
Research into the structure-activity relationships of related compounds, such as phosphoinositide 3-kinase (PI3K) inhibitors, provides a foundation for developing novel therapeutic agents. These studies explore various heterocycles to improve metabolic stability, which is crucial for drug development. The findings can lead to new treatments for diseases where PI3K/mammalian target of rapamycin (mTOR) pathways are involved (Stec et al., 2011).
Anticancer and Antimicrobial Activity
Compounds synthesized from related chemical structures have been evaluated for their anti-inflammatory and anticancer activities. These studies contribute to the discovery of new therapeutic agents, particularly in the treatment of inflammation and cancer. By understanding the biological activities of these compounds, researchers can design more effective drugs with fewer side effects (Sunder & Maleraju, 2013).
Molecular Docking and Computational Studies
Molecular docking studies of related compounds provide insights into their potential as anticancer agents by inhibiting specific enzymes or pathways. Computational approaches allow for the prediction of compound efficacy and interaction with biological targets, facilitating the drug discovery process and the development of targeted therapies (Thangarasu et al., 2019).
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c23-18-7-5-16(6-8-18)13-22(28)25-15-19-14-21(17-9-11-24-12-10-17)27(26-19)20-3-1-2-4-20/h5-12,14,20H,1-4,13,15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVLIQDBRNEXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=C(C=C3)F)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.